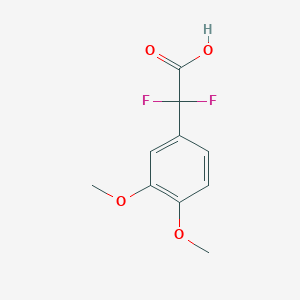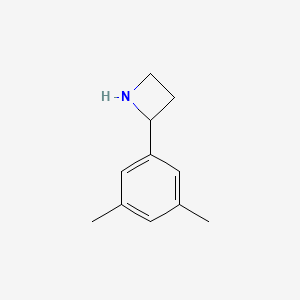
2-(3,5-Dimethylphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. The presence of the nitrogen atom and the ring strain associated with the four-membered ring confer unique chemical properties to this compound, making it an interesting subject for research in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . This reaction typically proceeds under photochemical conditions, often using ultraviolet light to initiate the cycloaddition. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This approach allows for the efficient and scalable synthesis of azetidines, including 2-(3,5-Dimethylphenyl)azetidine, under relatively mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,5-Dimethylphenyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in the azetidine ring makes it particularly reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or organometallic reagents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of azetidinones, while reduction reactions may yield amines .
Applications De Recherche Scientifique
2-(3,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research. In organic synthesis, it serves as a valuable building block for the construction of more complex molecules . In medicinal chemistry, azetidines are used as motifs in drug discovery, with applications in the development of antihypertensive agents, kinase inhibitors, and anticoagulants . Additionally, azetidines are used in polymer synthesis, where they contribute to the development of novel materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylphenyl)azetidine involves the interaction of the nitrogen atom in the azetidine ring with various molecular targets. The ring strain in the azetidine ring facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in a variety of chemical reactions . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, thereby exerting their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(3,5-Dimethylphenyl)azetidine include aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing rings, while pyrrolidines are five-membered rings .
Uniqueness: The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between ring strain and stability. This balance makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties that can be exploited in various chemical and biological applications .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-5-9(2)7-10(6-8)11-3-4-12-11/h5-7,11-12H,3-4H2,1-2H3 |
Clé InChI |
AYKYDTFCMLCYOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2CCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


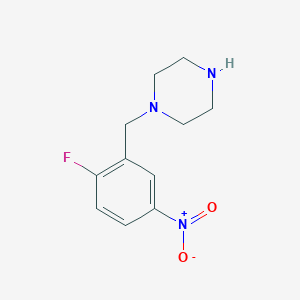
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
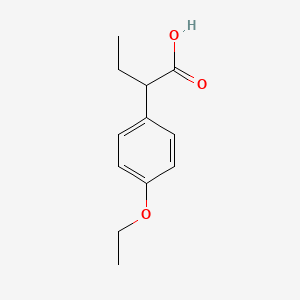
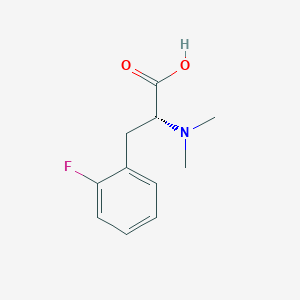
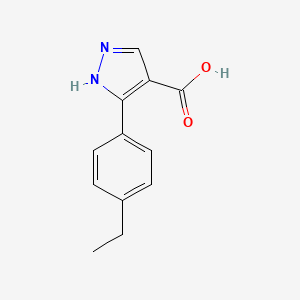


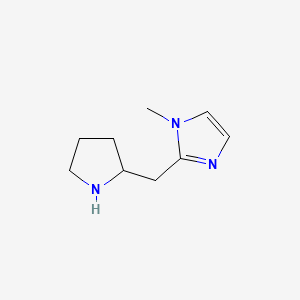
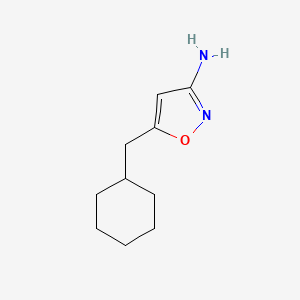
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

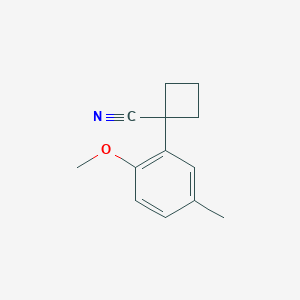
![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
